molecular formula C12H8N2O B8793377 5H-Benzo[c][1,6]naphthyridin-6-one

5H-Benzo[c][1,6]naphthyridin-6-one

Cat. No. B8793377
M. Wt: 196.20 g/mol
InChI Key: PHKKGRKUGQPYDX-UHFFFAOYSA-N
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Patent
US07915280B2

Procedure details

A solution of lithium diisopropyl amide (LDA, 2.0 M, Aldrich, 10 mL) was dissolved in 90 mL of THF and cooled to −78° C. A solution of amine 3 (2.0 g, 6.73 mmol) in THF (25 mL) was added to the LDA dropwise over a 15 minute period. The reaction was warmed to room temperature and stirred overnight. The reaction was concentrated in vacuo and suspended in 100 mL water. The solid was filtered off and triturated with ethyl acetate (100 mL). The resulting solid was dried to yield 1.24 g (94%) of the desired compound 4. An analytical sample can be obtained by recrystallization with copious amounts of methanol. 1H NMR (DMSO): δ 9.57 (s, 1H), 8.65 (d, 1H), 8.50 (d, 1H), 8.33 (d, 1H), 7.90 (t, 1H), 7.71 (t, 1H), 7.28 (d, 1H). Anal Calcd. for C12H8N2O: C, 73.46; H, 4.11; N, 14.28. Found: C, 73.53; H, 4.26; N, 14.37.
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
94%

Identifiers

REACTION_CXSMILES
C([N-]C(C)C)(C)C.[Li+].N[C:10]1[CH:15]=[CH:14][N:13]=[CH:12][C:11]=1[C:16]1[CH:30]=[CH:29][CH:28]=[CH:27][C:17]=1[C:18]([N:20](C(C)C)C(C)C)=[O:19]>C1COCC1>[CH:12]1[N:13]=[CH:14][CH:15]=[C:10]2[C:11]=1[C:16]1[CH:30]=[CH:29][CH:28]=[CH:27][C:17]=1[C:18](=[O:19])[NH:20]2 |f:0.1|

Inputs

Step One
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
90 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=NC=C1)C1=C(C(=O)N(C(C)C)C(C)C)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
CUSTOM
Type
CUSTOM
Details
triturated with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
The resulting solid was dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1=C2C3=C(C(NC2=CC=N1)=O)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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